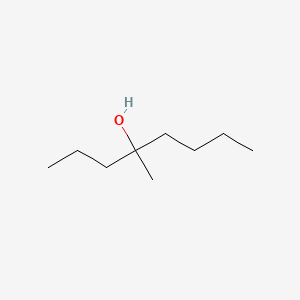

4-Methyl-4-octanol

Overview

Description

4-Methyl-4-octanol is an organic compound with the molecular formula C9H20O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a longer carbon chain. This compound is also known by its IUPAC name, This compound . It is a colorless liquid with a mild odor and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4-octanol can be synthesized through several methods, including the Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol. Another method involves the reduction of 4-methyl-4-octanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 4-methyl-4-octanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of the ketone to the alcohol .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-octanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form corresponding alkanes using strong reducing agents.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.

Major Products Formed:

Oxidation: 4-Methyl-4-octanone.

Reduction: Corresponding alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Based on the search results, 4-methyl-4-octanol has demonstrated antifungal activity by inhibiting the growth of Aspergillus flavus.

Looking at a similar compound, 4-Methyl-4-heptanol, we can infer potential applications based on its known uses:

- Chemistry It can be used as a solvent and intermediate in organic synthesis.

- Biology It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Medicine It can be investigated for potential use in pharmaceutical formulations.

- Industry It can be utilized in the production of fragrances, flavors, and plasticizers.

The mechanism of action of 4-Methyl-4-heptanol involves interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with polar molecules, while the hydrophobic alkyl chain interacts with nonpolar regions of biomolecules; these interactions can influence enzyme activity, membrane fluidity, and signal transduction pathways.

Comparison with Similar Compounds :

| Compound | Description |

|---|---|

| 4-Methyl-2-pentanol | Another tertiary alcohol with a shorter carbon chain. |

| 4-Methyl-3-heptanol | A structural isomer with the hydroxyl group on a different carbon atom. |

| This compound | A homologous compound with an additional carbon in the chain. |

| Uniqueness | 4-Methyl-4-heptanol is unique due to its specific structure, which provides distinct physical and chemical properties. Its tertiary alcohol nature makes it less prone to oxidation compared to primary and secondary alcohols, and its branched structure influences its boiling point and solubility characteristics. |

Synthesis of Similar Compounds

S-2-Methyl-4-octanol is a male-specific compound released by the sugarcane weevil Sphenophorus levis, with its biological activity associated with the aggregation behavior of the species . One study describes an expeditious synthesis of alcohol, starting from the easily available D-mannitol, in a route that employs the known (R)-glyceraldehyde acetonide as a key intermediate .

General Information on 4-Octanol

Mechanism of Action

The mechanism of action of 4-methyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their structure and function. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

4-Methyl-4-octanone: The ketone form of 4-methyl-4-octanol.

4-Octanol: A similar alcohol with a different substitution pattern.

4-Methyl-4-hexanol: A shorter-chain analog with similar properties.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and methyl substitution make it different from other similar alcohols, affecting its reactivity and applications .

Biological Activity

4-Methyl-4-octanol, a saturated fatty alcohol with the molecular formula CHO, has garnered attention in various fields of research due to its biological activities and potential applications. Understanding its mechanisms of action, pharmacokinetics, and biological effects is crucial for leveraging its properties in scientific and industrial applications.

This compound primarily functions as an inhibitor of T-type calcium channels (T-channels). This inhibition can lead to various physiological effects, including modulation of cellular signaling pathways that are critical in numerous biological processes. The compound's interaction with T-channels is significant in its potential therapeutic applications, particularly in neurobiology and cardiology.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its octanol/water partition coefficient, which affects its bioavailability and distribution within biological systems. This property is pivotal for understanding how the compound behaves in vivo and its potential efficacy as a therapeutic agent.

Antifungal Activity

One notable biological effect of this compound is its antifungal activity. Research has demonstrated that it can inhibit the growth of Aspergillus flavus, a common spoilage fungus found in grains. This property suggests potential applications in food preservation and agricultural practices.

Behavioral Responses in Insects

In studies investigating insect behavior, related compounds such as 2-methyl-4-octanol have been shown to elicit attraction in certain insect species. For example, laboratory tests indicated that both male and female Sphenophorus incurrens weevils were attracted to this compound at specific concentrations, highlighting its potential role as an aggregation pheromone . These findings suggest that this compound or its derivatives could be utilized in pest management strategies.

Study on Ants

A comparative study on the biological activity of different enantiomers of 4-methyl-3-heptanone demonstrated significant differences in their effectiveness as alarm pheromones among ant species. The S-(+)-enantiomer was found to be approximately 100 times more active than its counterpart, illustrating the importance of stereochemistry in biological activity . While this study focused on a related compound, it underscores the significance of structural variations within the octanol family.

Data Table: Biological Activities of this compound

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider safety and toxicity profiles. Current data suggest limited toxicity; however, comprehensive studies are required to establish safe exposure levels for humans and other organisms. Regulatory bodies like the EPA have ongoing assessments regarding its safety profile .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-methyl-4-octanol, and how can experimental reproducibility be ensured?

- Methodology : The synthesis of this compound typically involves Grignard reactions or catalytic hydrogenation of ketones. For reproducibility, document reaction conditions (e.g., temperature, solvent, catalyst loading), purification steps (distillation or column chromatography), and characterization data (NMR, IR, GC-MS). Ensure full disclosure of side products and yields. Experimental sections should align with journal guidelines, such as those in the Beilstein Journal of Organic Chemistry, which emphasize detailed procedures for replication .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the tertiary alcohol structure and methyl branching.

- Mass spectrometry (EI-MS or ESI-MS) for molecular weight verification.

- Chromatography (GC or HPLC) to assess purity (>95% by GC area percentage).

Cross-reference data with literature (e.g., PubChem, Reaxys) for known compounds, and cite sources if discrepancies arise .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Given its irritant properties (R36/37/38), use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers away from oxidizers. Include safety data in the experimental section, referencing CAS 23418-37-3 safety guidelines .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of this compound derivatives?

- Methodology : Employ density functional theory (DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can model steric effects at the tertiary carbon. Validate predictions with experimental outcomes (e.g., enantiomeric excess via chiral chromatography). Cite computational workflows from PubChem or retrosynthesis platforms .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling point, solubility) for this compound?

- Methodology : Conduct comparative analyses using standardized methods (e.g., ASTM distillation for boiling points). Investigate solvent purity and temperature calibration errors. Publish raw data in supplementary materials to enable cross-study validation, adhering to guidelines for data transparency .

Q. How can this compound be applied as a chiral auxiliary in asymmetric catalysis?

- Methodology : Design experiments where the tertiary alcohol moiety coordinates with metal catalysts (e.g., Ru or Rh complexes). Monitor enantioselectivity via HPLC with chiral columns. Compare turnover numbers (TONs) and enantiomeric excess (ee) against other alcohols (e.g., menthol derivatives). Reference studies on structurally similar compounds like [4-(fluoromethyl)oxan-4-yl]methanol for mechanistic insights .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology : Use antioxidant assays (DPPH radical scavenging) or cytotoxicity screens (MTT assay on cell lines). For example, adapt protocols from studies on 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, which shares structural motifs with tertiary alcohols . Include dose-response curves and statistical validation (p < 0.05).

Q. Data Presentation and Analysis

Q. How should researchers present conflicting spectroscopic data (e.g., NMR shifts) for this compound in publications?

- Methodology : Tabulate observed vs. literature values with annotated deviations. Discuss solvent effects (e.g., CDCl3 vs. DMSO-d6) and instrument calibration. Use supplementary files for full spectral data, as recommended by the Beilstein Journal of Organic Chemistry .

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects of this compound?

- Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Include error bars from triplicate experiments and report confidence intervals. For advanced studies, use ANOVA followed by post-hoc tests (Tukey’s HSD) .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting of negative or inconclusive results in studies involving this compound?

- Methodology : Publish null findings in dedicated repositories (e.g., Zenodo) or journals (e.g., Journal of Negative Results). Disclose limitations (e.g., low yields, side reactions) in the discussion section to aid meta-analyses .

Properties

IUPAC Name |

4-methyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-8-9(3,10)7-5-2/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSIKQJQLQRQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871337 | |

| Record name | 4-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23418-37-3, 88448-42-4 | |

| Record name | 4-Octanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, methylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088448424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23418-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.